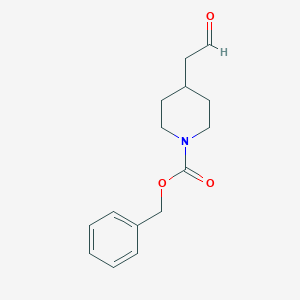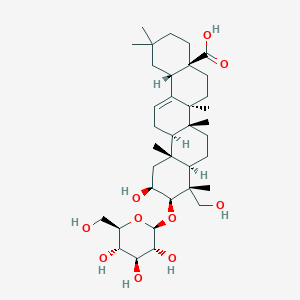
Bayogenin 3-O-beta-D-glucopyranoside
Overview
Description
Mechanism of Action
Target of Action
Bayogenin 3-O-beta-D-glucopyranoside is a triterpenoid saponin isolated from Polygala japonica . It primarily targets inflammatory pathways . The compound’s role is to exert anti-inflammatory activities .
Mode of Action
It is known to possess anti-inflammatory activities . This suggests that it may interact with targets in the inflammatory pathways to reduce inflammation.
Biochemical Pathways
Given its anti-inflammatory activities , it can be inferred that it likely affects pathways related to inflammation. The downstream effects would be a reduction in inflammation.
Result of Action
The primary result of this compound’s action is the reduction of inflammation . This is achieved through its interaction with targets in the inflammatory pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions
Bayogenin 3-O-beta-D-glucopyranoside is typically isolated from natural sources such as Polygala japonica . The isolation process involves extraction and purification techniques, including solvent extraction, chromatography, and crystallization
Industrial Production Methods
Industrial production of this compound involves large-scale extraction from plant materials. The process includes harvesting the plant, drying, and grinding the plant material, followed by solvent extraction and purification using techniques such as high-performance liquid chromatography (HPLC) .
Chemical Reactions Analysis
Types of Reactions
Common Reagents and Conditions
Hydrolysis: Acidic or enzymatic conditions are used to break down the glycosidic bond, yielding bayogenin and glucose.
Major Products Formed
Hydrolysis: Bayogenin and glucose.
Oxidation: Oxidized derivatives of bayogenin.
Glycosylation: Various glycosylated derivatives depending on the sugar moieties used.
Scientific Research Applications
Bayogenin 3-O-beta-D-glucopyranoside has a wide range of scientific research applications:
Chemistry: Used as a reference compound in the study of triterpenoid saponins and their chemical properties.
Biology: Investigated for its role in plant defense mechanisms and its effects on cellular processes.
Medicine: Studied for its anti-inflammatory, anti-cancer, and immunomodulatory properties.
Comparison with Similar Compounds
Similar Compounds
Oleanolic acid: Another triterpenoid with similar anti-inflammatory properties.
Hecogenin: A triterpenoid saponin with anti-inflammatory and anti-cancer activities.
Madecassic acid: Known for its wound healing and anti-inflammatory properties.
Uniqueness
Bayogenin 3-O-beta-D-glucopyranoside is unique due to its specific glycosylation pattern, which contributes to its distinct bioactivity profile . Unlike other triterpenoids, it has a unique combination of sugar moieties attached to the aglycone part of the molecule, enhancing its solubility and bioavailability .
Properties
IUPAC Name |
(4aS,6aR,6aS,6bR,8aR,9R,10R,11S,12aR,14bS)-11-hydroxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-10-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H58O10/c1-31(2)11-13-36(30(43)44)14-12-34(5)19(20(36)15-31)7-8-24-32(3)16-21(39)28(33(4,18-38)23(32)9-10-35(24,34)6)46-29-27(42)26(41)25(40)22(17-37)45-29/h7,20-29,37-42H,8-18H2,1-6H3,(H,43,44)/t20-,21-,22+,23+,24+,25+,26-,27+,28-,29-,32-,33-,34+,35+,36-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOUJKJNUAOXJGL-WQMXAPTBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)CO)OC6C(C(C(C(O6)CO)O)O)O)O)C)C)C2C1)C)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12CC[C@@H]3[C@@]([C@H]1CC=C4[C@]2(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O)C)(C[C@@H]([C@@H]([C@@]3(C)CO)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H58O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
650.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Bayogenin 3-O-beta-D-glucopyranoside and where was it found?
A: this compound is an oleanane-type saponin. It was identified as one of the known compounds isolated from the aerial part of Polygala japonica Houtt. alongside other saponins, including the newly discovered polygalasaponins I-X. []
Q2: What does the research paper tell us about the structure of this compound?
A: While the paper confirms the isolation of this compound, it primarily focuses on elucidating the structures of the newly discovered polygalasaponins I-X. The paper doesn't provide detailed spectroscopic data or molecular weight information specifically for this compound. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




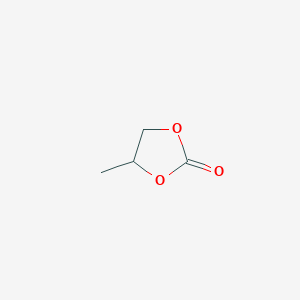

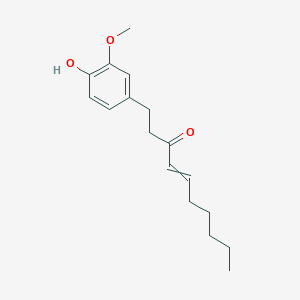
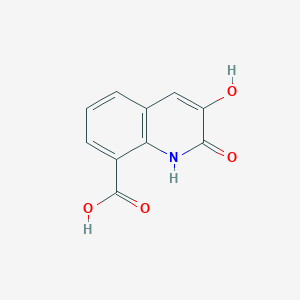
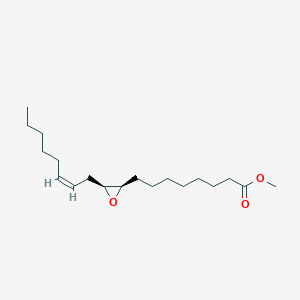
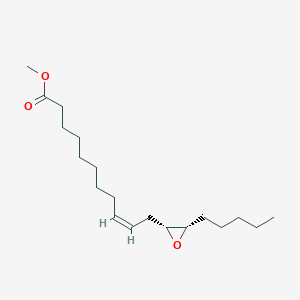
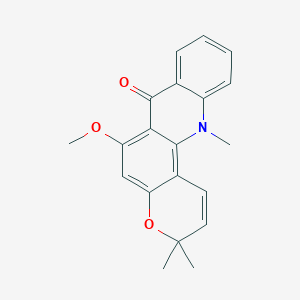
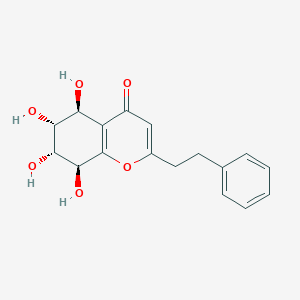
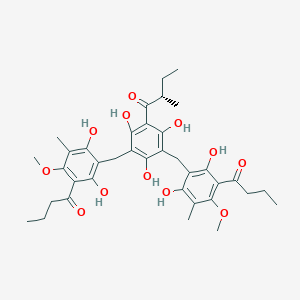
![tert-Butyl (3-azabicyclo[3.1.0]hexan-1-ylmethyl)carbamate](/img/structure/B149934.png)

